![molecular formula C15H20O4 B1301130 4-氧代-4-[4-(戊氧基)苯基]丁酸 CAS No. 30742-05-3](/img/structure/B1301130.png)

4-氧代-4-[4-(戊氧基)苯基]丁酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound 4-Oxo-4-[4-(pentyloxy)phenyl]butanoic acid is a structurally unique molecule that has not been directly synthesized or characterized in the provided papers. However, similar compounds have been synthesized and studied, which can provide insights into the potential properties and synthesis of the target compound. For instance, the synthesis of various 4-oxo-4-phenylbutanoates has been reported, which are important intermediates for biologically active compounds . Additionally, the synthesis of 4-(4-phenylbutoxy) benzoic acid has been achieved, which shares a phenyl and butanoic acid component with the target compound .

Synthesis Analysis

The synthesis of related compounds involves multi-step reactions with careful control of reaction conditions. For example, the synthesis of methyl 2-hydroxy-4-oxo-4-(substituted phenyl)butanoates from malic acid involves Friedel–Crafts acylation, a key strategy for obtaining various arylbutanoates . Similarly, the synthesis of 4-(4-phenylbutoxy) benzoic acid was accomplished through a 4-step reaction sequence using 4-chloro-1-butanol, CHCl_3 as a solvent, and AlCl_3 as a catalyst . These methods could potentially be adapted for the synthesis of 4-Oxo-4-[4-(pentyloxy)phenyl]butanoic acid by altering the length of the alkoxy side chain and the specific reaction conditions.

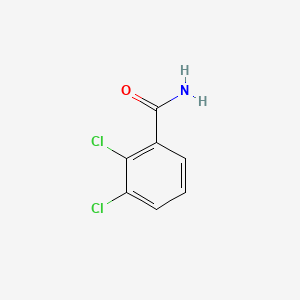

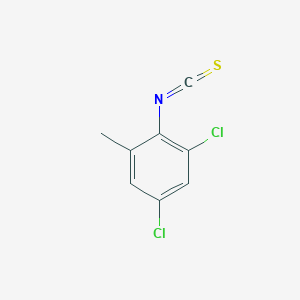

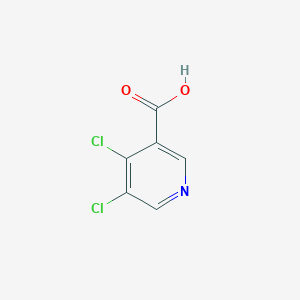

Molecular Structure Analysis

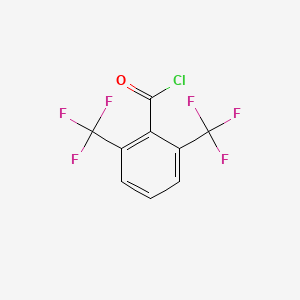

The molecular structure of 4-Oxo-4-[4-(pentyloxy)phenyl]butanoic acid would likely feature a butanoic acid backbone with a keto group at the 4-position and a pentyloxyphenyl group attached to the same carbon. The structure and FTIR spectroelectrochemistry of related W(CO)5 complexes of 4-oxo acids have been studied, revealing the presence of intra- and intermolecular hydrogen bonds in the crystalline state . These findings suggest that the target compound may also exhibit specific bonding patterns and could form stable crystalline structures under the right conditions.

Chemical Reactions Analysis

The chemical reactivity of 4-oxo acids is often explored in the context of their potential as intermediates or inhibitors. For instance, 2-oxo-4-phenyl-3-butynoic acid has been shown to be a potent irreversible inhibitor of pyruvate decarboxylase, indicating that the 4-oxo moiety can participate in enzyme inhibition . This suggests that 4-Oxo-4-[4-(pentyloxy)phenyl]butanoic acid could also exhibit interesting reactivity, potentially as an inhibitor or an intermediate in the synthesis of biologically active molecules.

Physical and Chemical Properties Analysis

While the physical and chemical properties of 4-Oxo-4-[4-(pentyloxy)phenyl]butanoic acid have not been directly reported, related compounds provide some clues. The solubility, melting points, and stability of these compounds can vary widely depending on the substituents and the overall molecular structure . The presence of the keto group and the phenyl ring could influence the acidity, reactivity, and potential for hydrogen bonding, which in turn would affect the compound's solubility and crystallinity .

科学研究应用

骨选择性雌激素拟物

化合物4-[1-(对羟基苯基)-2-苯乙基]苯氧乙酸及其类似物与4-氧代-4-[4-(戊氧基)苯基]丁酸结构相似,已被研究作为骨选择性雌激素拟物的潜在候选。这些化合物旨在减少极性/离子化性,旨在提高抑制骨丢失效果的功效,类似于选择性雌激素受体调节剂(SERMs)如他莫昔芬。在去卵巢大鼠体内研究中,某些类似物有效地抑制了骨吸收/周转的血清标志物,即骨钙蛋白和去氧吡啶醇,与17β-雌二醇相比,子宫萎缩效果降低,突显了它们对骨骼和子宫的不同影响,类似于已知的SERMs (Rubin et al., 2001)。

害虫控制应用

一种新型雄性引诱剂,覆盆子酮甲酸酯(RKF),与4-氧代-4-[4-(戊氧基)苯基]丁酸结构相关,已被评估其在野生甜瓜蝇(Bactrocera cucurbitae)野外诱捕研究中的有效性。与标准的甜瓜蝇引诱剂库鲁尔进行比较,表明RKF更具吸引力,建议其在甜瓜蝇和其他Bactrocera果蝇的控制和检测计划中的潜在用途 (Jang et al., 2007)。

神经药理学研究

关于诱导神经药理学效应的化合物,其结构类似于4-氧代-4-[4-(戊氧基)苯基]丁酸,如4-羟基丁酸和相关物质,已揭示了在大鼠中诱发广泛非惊厥性癫痫的EEG和行为变化的进展。这些发现与引起癫痫活性所需的结构组分以及可能的作用机制有关,提示了作为靶向癫痫和相关神经疾病的治疗药物开发的潜在途径 (Marcus et al., 1976)。

抗惊厥活性研究

包括4-芳基取代半胱氨酮的戊内酸衍生物,与4-氧代-4-[4-(戊氧基)苯基]丁酸相关,已被合成并评估其抗惊厥活性。在半胱氨酮附近存在芳基基团对抗惊厥活性至关重要,一些化合物在腹腔内给药后表现出显著效果。这表明这些衍生物具有进一步开发为抗惊厥药物的潜力 (Aggarwal & Mishra, 2005)。

安全和危害

The compound has been assigned the GHS07 pictogram, with the signal word “Warning”. Hazard statements include H315, H319, and H335, which refer to skin irritation, serious eye irritation, and respiratory irritation respectively . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), and using only outdoors or in a well-ventilated area (P271) .

属性

IUPAC Name |

4-oxo-4-(4-pentoxyphenyl)butanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20O4/c1-2-3-4-11-19-13-7-5-12(6-8-13)14(16)9-10-15(17)18/h5-8H,2-4,9-11H2,1H3,(H,17,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITNXYZGVXLVWDS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCOC1=CC=C(C=C1)C(=O)CCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50365176 |

Source

|

| Record name | 4-Oxo-4-[4-(pentyloxy)phenyl]butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50365176 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Oxo-4-[4-(pentyloxy)phenyl]butanoic acid | |

CAS RN |

30742-05-3 |

Source

|

| Record name | 4-Oxo-4-[4-(pentyloxy)phenyl]butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50365176 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。